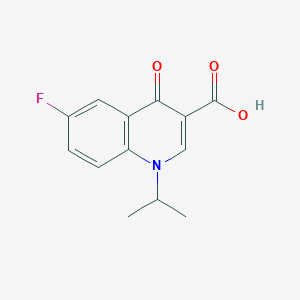

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone antibiotic that has been widely used in scientific research. It is a synthetic compound that exhibits potent antibacterial activity against a broad range of Gram-negative and Gram-positive bacteria.

Scientific Research Applications

Photochemical Properties

Research by Mella, Fasani, and Albini (2001) investigated the photochemistry of a similar compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, in aqueous solutions. They found that this compound undergoes a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in H2O. They also noted that the compound is more photostable under acidic conditions, retaining the F-atom while degrading the piperazine group (Mella, Fasani, & Albini, 2001).

Antimicrobial Studies

Patel and Patel (2010) synthesized and studied the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, derived from a similar fluoroquinoline structure. Their research focused on the synthesis of compounds with potential antibacterial activities (Patel & Patel, 2010).

Synthesis and Structural Studies

Zahra et al. (2007) reported on the synthesis of certain ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates, which involved chemical reduction and nucleophilic addition reactions of a compound structurally similar to 6-fluoroquinoline. These reactions led to the production of compounds with specific structural characteristics, as confirmed by analytical and spectral data (Zahra et al., 2007).

Novel Synthesis Methods

Mochulskaya et al. (2002) developed a one-step procedure for synthesizing new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines. This synthesis method is based on 1,3-dipolar cycloaddition reactions, generating compounds with potential pharmacological applications (Mochulskaya, Sidorova, & Charushin, 2002).

Fluorescence Applications

Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, derived from a similar quinoline structure. This compound exhibited strong fluorescence in a wide pH range and was shown to be highly stable against light and heat, making it suitable for biomedical analysis (Hirano et al., 2004).

Structural Identification

Xia, Chen, and Yu (2013) isolated and identified a structurally similar compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, as a regioisomer of besifloxacin. The chemical structure was established using various spectral methods (Xia, Chen, & Yu, 2013).

properties

IUPAC Name |

6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLTOQMXYPAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604844.png)

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2604849.png)

![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)